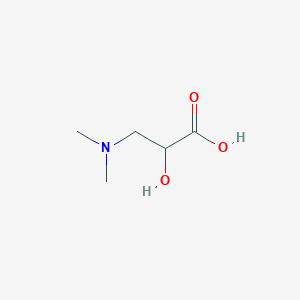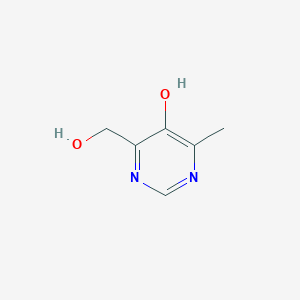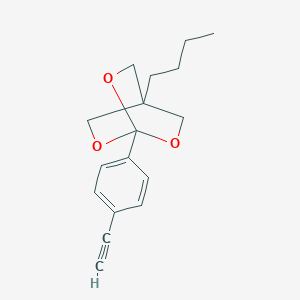
5-アミノキノリン
概要
説明
5-Aminoquinoline, also known as 5-Quinolinamine, is an organic compound with the molecular formula C9H8N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes .
科学的研究の応用
5-Aminoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential antimalarial and anticancer properties.
Industry: It is used in the production of dyes and pigments.
作用機序
Target of Action
5-Aminoquinoline primarily targets a putative uncharacterized protein in Trypanosoma brucei brucei (strain 927/4 GUTat10.1) . Trypanosoma brucei is a species of parasitic protozoan that causes African trypanosomiasis, also known as sleeping sickness .
Mode of Action
It’s known that quinoline derivatives, which include 5-aminoquinoline, are thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a less toxic form .
Biochemical Pathways
It’s known that quinoline derivatives, including 5-aminoquinoline, can interfere with the heme detoxification process in parasites . This interference disrupts the parasite’s ability to neutralize the toxic effects of free heme, leading to its death .
Pharmacokinetics
It’s known that quinoline derivatives generally have good oral absorption and obey lipinski’s rule of five , which suggests they have drug-like properties and good bioavailability.
Result of Action
The molecular and cellular effects of 5-Aminoquinoline’s action primarily involve the disruption of heme detoxification in parasites, leading to their death . This makes 5-Aminoquinoline potentially useful in the treatment of diseases caused by these parasites.
生化学分析
Biochemical Properties
5-Aminoquinoline interacts with various biomolecules in biochemical reactions. Its photophysical properties have been investigated in various non-polar and polar solvents using steady-state and time-resolved fluorescence . In aprotic solvents, the spectral maxima depend on the polarity .
Cellular Effects
Quinolines, a family to which 5-Aminoquinoline belongs, have been shown to exert broad-spectrum antimicrobial actions through inhibiting DNA gyrase and Topoisomerase IV, which in turn inhibits the synthesis of DNA and RNA .
Molecular Mechanism
It is suggested that the presence of the short linker chain in similar compounds enables the molecule to circumvent the parasite-resistance mechanism, making it active against chloroquine-resistant parasites .
Temporal Effects in Laboratory Settings
Quinolones, a related class of compounds, have been shown to produce short-term effects directly affecting microbial communities by modulating fitness, eliminating some microbial populations, and modulating bacterial metabolism in different ways .
Dosage Effects in Animal Models
It is known that the toxicity of related 4-aminoquinolines is dose-dependent, with chloroquine being more toxic than hydroxychloroquine .
Metabolic Pathways
Quinoline derivatives such as 8-aminoquinoline have been noted for the potential role of metabolic transformation in their in vivo activation .
Transport and Distribution
The cellular concentration of related quinolones is regulated by the opposite actions of entry by diffusion and exit mediated by efflux pumps, as well as enzymatic degradation .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics, incorporating the latest advances in machine learning and proteomics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline can be achieved through several methods. One common approach involves the reduction of 5-nitroquinoline. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. Another method involves the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods: In industrial settings, the production of 5-Aminoquinoline often involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as palladium on carbon are frequently employed to facilitate the reduction of nitro groups to amino groups .
化学反応の分析
Types of Reactions: 5-Aminoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The nitro group in 5-nitroquinoline can be reduced to form 5-Aminoquinoline.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 5-Aminoquinoline.
Substitution: Substituted quinoline derivatives.
類似化合物との比較
Chloroquine: A 4-aminoquinoline used as an antimalarial drug.
Amodiaquine: Another 4-aminoquinoline with antimalarial properties.
Primaquine: An 8-aminoquinoline used to prevent malaria relapse
Uniqueness: 5-Aminoquinoline is unique due to its specific position of the amino group on the quinoline ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
quinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIAFAKRAAMSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209978 | |
| Record name | 5-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Aminoquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11257 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
611-34-7 | |
| Record name | 5-Aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-AMINOQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYJ34Z13SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)









